1-Fluoro-2-iodonaphthalene
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Overview
Description
1-Fluoro-2-iodonaphthalene is an organic compound with the molecular formula C10H6FI It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-iodonaphthalene can be synthesized through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, starting with 1-fluoronaphthalene, iodination can be achieved using iodine and an oxidizing agent such as nitric acid or a similar reagent under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive halogenating agents.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira reactions).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as nitric acid for iodination.
Reducing Agents: Such as lithium aluminium hydride for reduction reactions.
Major Products:
Substituted Naphthalenes: Depending on the nucleophile used in substitution reactions, various substituted naphthalenes can be obtained.
Scientific Research Applications
1-Fluoro-2-iodonaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-fluoro-2-iodonaphthalene in chemical reactions typically involves the activation of the carbon-iodine bond, making it susceptible to nucleophilic attack. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the iodine atom and the nucleophile.
Comparison with Similar Compounds
1-Fluoronaphthalene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Fluoro-1-iodobenzene: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different reactivity and applications.
Properties
IUPAC Name |
1-fluoro-2-iodonaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMWTRKWOARCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501433-09-6 |
Source
|
Record name | 1-fluoro-2-iodonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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